molecular formula C9H13NO2S B8016501 3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one

3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one

Cat. No.: B8016501
M. Wt: 199.27 g/mol
InChI Key: NERSQRLFFZTWJA-UHFFFAOYSA-N
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Description

3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-(thian-4-yl)but-3-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxygen content.

    Reduction: Formation of more saturated analogs with reduced double bonds.

    Substitution: Introduction of new functional groups, leading to derivatives with altered chemical and physical properties.

Scientific Research Applications

3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(tetrahydro-thiopyran-4-yl)-2H-isoxazol-5-one
  • Methyl 2-(4-{2-methyl-4-[3-(3-methyl-4-{4-[(trimethylsilyl)oxy]thian-4-yl}phenyl)pentan-3-yl]phenyl}phenyl)acetate

Uniqueness

3-Methyl-4-(thian-4-yl)-2,5-dihydro-1,2-oxazol-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. The presence of the thian-4-yl group and the oxazole ring system contributes to its uniqueness and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-4-(thian-4-yl)-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-8(9(11)12-10-6)7-2-4-13-5-3-7/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSQRLFFZTWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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